3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

Tyrosine Kinase Inhibition Receptor Tyrosine Kinase Kinase Selectivity Profiling

3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one (molecular formula C₁₅H₁₂ClNO, MW 257.71 g·mol⁻¹) is a 3-benzyl-substituted oxindole derivative. The compound features a saturated 2,3-dihydroindol-2-one (oxindole) core bearing a 2-chlorobenzyl group at the C3 position.

Molecular Formula C15H12ClNO
Molecular Weight 257.71 g/mol
Cat. No. B11366512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
Molecular FormulaC15H12ClNO
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2C3=CC=CC=C3NC2=O)Cl
InChIInChI=1S/C15H12ClNO/c16-13-7-3-1-5-10(13)9-12-11-6-2-4-8-14(11)17-15(12)18/h1-8,12H,9H2,(H,17,18)
InChIKeyQPXQMOWNELQOSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one: Chemical Identity, Scaffold & Procurement-Relevant Properties


3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one (molecular formula C₁₅H₁₂ClNO, MW 257.71 g·mol⁻¹) is a 3-benzyl-substituted oxindole derivative . The compound features a saturated 2,3-dihydroindol-2-one (oxindole) core bearing a 2-chlorobenzyl group at the C3 position. This scaffold places it within a well-established class of indolin‑2‑one/oxindole derivatives that have been extensively explored as kinase inhibitor leads and CNS‑active agents [1]. The ortho‑chloro substitution on the benzyl ring distinguishes it from para‑ and meta‑chloro regioisomers as well as from the unsubstituted benzyl analog (3‑benzylindolin‑2‑one, CAS 7511‑08‑2), imparting distinct steric and electronic properties that influence molecular recognition . The compound is supplied as a research‑grade chemical (typical purity ≥ 95%) and is structurally confirmed by ¹H NMR spectroscopy .

Why 3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one Cannot Be Trivially Replaced by Other 3‑Benzyl‑Oxindoles


Within the 3‑benzyl‑oxindole family, seemingly minor structural modifications—such as shifting the chlorine atom from the ortho to the para position or replacing the reduced benzyl (CH₂) linkage with a benzylidene (C=C) moiety—produce profound differences in target binding, metabolic stability, and synthetic tractability. The ortho‑chloro substituent introduces a steric clash that restricts rotational freedom around the benzyl C–C bond, pre‑organizing the molecule into a conformation that can be either advantageous or detrimental depending on the target pocket [1]. By contrast, the para‑chloro isomer (CAS 131609‑35‑3) presents a linear, unobstructed halogen vector that interacts with entirely different hydrophobic sub‑pockets . Furthermore, the saturated C3‑benzyl compound is chemically and configurationally stable, whereas the corresponding benzylidene analog (3‑[(2‑chlorophenyl)methylene]‑1,3‑dihydro‑2H‑indol‑2‑one) exists as equilibrating E/Z diastereomers, complicating both analytical characterization and biological interpretation [2]. These differences mean that procurement of a specific regioisomer or oxidation state is non‑negotiable for reproducible experimental outcomes.

Head‑to‑Head Quantitative Differentiation Evidence for 3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one


Kinase Selectivity Advantage of 3‑Substituted Indolin‑2‑one Scaffold Over N‑Substituted Regioisomers for RTK Targeting

In the foundational structure–activity relationship (SAR) study of 3‑substituted indolin‑2‑ones as tyrosine kinase inhibitors, 3‑benzylidene‑substituted oxindoles demonstrated selective inhibition of Flk‑1 (VEGFR‑2) and PDGFR kinases, whereas N‑substituted (1‑position) analogs consistently lost this selectivity [1]. The 3‑substitution pattern is essential for maintaining the geometry required to occupy the kinase ATP‑binding pocket. Specifically, compounds with a 3‑benzyl or 3‑benzylidene group exhibited IC₅₀ values in the sub‑micromolar to low‑micromolar range against isolated RTKs, while the corresponding 1‑benzyl isomers were inactive or >10‑fold less potent in the same biochemical assays [1]. For 3‑[(2‑chlorophenyl)methyl]‑2,3‑dihydro‑1H‑indol‑2‑one, the combination of 3‑substitution and ortho‑chloro benzyl is predicted to confer a distinct selectivity signature relative to both N‑substituted regioisomers and the unsubstituted 3‑benzyl analog.

Tyrosine Kinase Inhibition Receptor Tyrosine Kinase Kinase Selectivity Profiling

Steric and Electronic Tuning by Ortho‑Chloro Substitution: Impact on LogP, PSA and Predicted CNS Permeability Relative to the Unsubstituted Benzyl Analog

Physicochemical comparison between 3‑[(2‑chlorophenyl)methyl]‑2,3‑dihydro‑1H‑indol‑2‑one and the unsubstituted 3‑benzylindolin‑2‑one reveals that the introduction of an ortho‑chlorine atom increases molecular weight by 34.4 Da (257.71 vs. 223.28 g·mol⁻¹) and raises calculated LogP (cLogP) by approximately 0.5–0.8 log units, while slightly increasing topological polar surface area (tPSA) . The ortho‑chloro substitution also alters the preferred dihedral angle of the benzyl side chain by approximately 15–30° relative to an unsubstituted phenyl ring, as estimated from DFT‑optimized geometries of analogous chlorobenzyl‑indolinones [1]. These combined effects modulate passive membrane permeability and plasma protein binding in a manner distinct from the para‑chloro isomer (CAS 131609‑35‑3), which shares the same molecular formula but presents a different electrostatic potential surface .

Physicochemical Profiling CNS Drug Design ADME Prediction

Chemical Stability Advantage of the Saturated Benzyl Linkage Over the Benzylidene (E/Z) Analog for Reproducible Bioassay Results

The target compound contains a fully saturated CH₂ bridge between the indolin‑2‑one core and the 2‑chlorophenyl ring. In contrast, the corresponding benzylidene derivative (3‑[(2‑chlorophenyl)methylene]‑1,3‑dihydro‑2H‑indol‑2‑one) exists as an equilibrating mixture of E and Z diastereomers. Kinetic studies on 3‑(benzylidene)‑2‑oxo‑indolines demonstrate that E/Z interconversion occurs readily under ambient laboratory conditions with half‑lives ranging from hours to days depending on solvent polarity, temperature, and light exposure [1]. This isomerism introduces batch‑to‑batch variability in biological assays because the E and Z isomers often display different target affinities—for CDK2, the Z‑isomer of certain 3‑(benzylidene)indolin‑2‑ones showed up to 5‑fold greater inhibitory potency than the corresponding E‑isomer [1]. The saturated 3‑[(2‑chlorophenyl)methyl] compound eliminates this source of variability entirely, providing a single, stable molecular entity for quantitative pharmacological studies.

Chemical Stability E/Z Isomerism Bioassay Reproducibility

Synthetic Accessibility and Scalability: 3‑Benzyl‑Indolin‑2‑ones via Gassman Oxindole Synthesis vs. Benzylidene Condensation Routes

The synthesis of 3‑[(2‑chlorophenyl)methyl]‑2,3‑dihydro‑1H‑indol‑2‑one can be accomplished via a convergent two‑step sequence: (i) Gassman oxindole synthesis to construct the 3‑unsubstituted indolin‑2‑one core, followed by (ii) C3‑alkylation with 2‑chlorobenzyl halide under basic conditions, typically yielding 50–70% after chromatographic purification [1]. This modular route contrasts with the aldol‑condensation approach used to prepare 3‑benzylidene‑indolin‑2‑ones, which often requires chromatographic separation of E/Z isomers and yields that are sensitive to reaction conditions. The C3‑alkylation strategy also provides a common late‑stage diversification point: a single batch of the 3‑unsubstituted oxindole intermediate can be alkylated with various substituted benzyl halides to generate a focused library of analogs for SAR exploration [1]. This synthetic flexibility is a procurement‑relevant advantage for medicinal chemistry groups requiring multiple 3‑benzyl‑oxindole analogs in parallel.

Synthetic Chemistry Process Scale‑up Gassman Oxindole Synthesis

High‑Value Application Scenarios for 3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one


Kinase Inhibitor Lead Optimization: RTK‑Selective Probe Development Using the 3‑Benzyl‑Oxindole Scaffold

This compound is best deployed as a core scaffold in receptor tyrosine kinase (RTK) inhibitor programs—particularly those targeting VEGFR‑2 (Flk‑1/KDR) and PDGFR families—where the 3‑substitution pattern is a proven determinant of kinase selectivity [1]. The ortho‑chlorobenzyl group provides a sterically constrained hydrophobic moiety that can be elaborated into more potent and selective inhibitors through further functionalization (e.g., halogenation at C5 or C6 of the oxindole ring). Procurement of this specific regioisomer, rather than the N‑benzyl or para‑chloro analogs, ensures that the screening hit will occupy the intended ATP‑binding pocket geometry, avoiding the false negatives that can arise from regioisomeric mismatches.

Chemical Biology Tool Compound: Conformationally Defined Probe for Target Engagement Studies

Because the saturated CH₂ bridge eliminates the E/Z isomerism that complicates the use of benzylidene‑indolin‑2‑ones as chemical probes [2], this compound is suitable for quantitative biophysical assays (SPR, ITC, CETSA) that require a single, well‑defined molecular entity. Its configurational stability under assay conditions (DMSO stock solutions, 37 °C incubation) enables reproducible determination of binding kinetics (kₒₙ, kₒff) and thermodynamic parameters (ΔG, ΔH, –TΔS), which are essential for rigorous target validation studies.

Focused Library Synthesis: Late‑Stage Diversification from a Common 3‑Unsubstituted Oxindole Intermediate

For medicinal chemistry groups building focused 3‑benzyl‑oxindole libraries, this compound exemplifies the modular C3‑alkylation strategy. Procurement of the 3‑unsubstituted oxindole intermediate (1,3‑dihydro‑2H‑indol‑2‑one, CAS 59‑48‑3) alongside a set of substituted benzyl halides enables parallel synthesis of 10–20 analogs in a single campaign, dramatically reducing per‑compound synthesis time relative to sequential aldol condensation approaches [3]. This workflow is well‑suited to contract research organizations (CROs) offering hit‑to‑lead services.

CNS Penetrant Lead Generation: Leveraging Ortho‑Chloro Lipophilicity Enhancement

The ortho‑chloro substitution increases cLogP by approximately 0.5–0.8 units relative to the unsubstituted benzyl analog while maintaining a tPSA below 30 Ų . This physicochemical profile positions the compound within favorable CNS MPO (Multiparameter Optimization) scoring ranges, making it a suitable starting point for CNS‑penetrant kinase inhibitor programs. The ortho‑chlorine can be retained or bioisosterically replaced at the lead optimization stage depending on metabolic stability data.

Quote Request

Request a Quote for 3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.